5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: is a heterocyclic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis , which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis , which involves the reaction of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high yield . These reactions improve atom economy and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: This can reduce the quinoline ring back to a tetrahydroquinoline ring.
Substitution: Commonly involves halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
5-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
Uniqueness
The presence of the chlorine atom in 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid enhances its reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
IBTOZNWXKGZETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1C(=O)O |
Origin of Product |
United States |
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